molecular formula C10H8ClF3O B14858125 1-[3-(Chloromethyl)-5-(trifluoromethyl)phenyl]ethanone

1-[3-(Chloromethyl)-5-(trifluoromethyl)phenyl]ethanone

Cat. No.: B14858125
M. Wt: 236.62 g/mol
InChI Key: YSROXJQJQHVIMI-UHFFFAOYSA-N
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Description

1-[3-(Chloromethyl)-5-(trifluoromethyl)phenyl]ethanone is an organic compound with the molecular formula C9H3ClF6O. It is known for its unique chemical structure, which includes both chloromethyl and trifluoromethyl groups attached to a phenyl ring. This compound is used as an intermediate in various chemical syntheses and has applications in pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[3-(Chloromethyl)-5-(trifluoromethyl)phenyl]ethanone can be synthesized through several methods. One common synthetic route involves the reaction of 3-chloro-5-(trifluoromethyl)benzoyl chloride with ethyl trifluoroacetate. The reaction is typically carried out under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar starting materials. The process is optimized for efficiency and cost-effectiveness, with careful control of reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

1-[3-(Chloromethyl)-5-(trifluoromethyl)phenyl]ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-[3-(Chloromethyl)-5-(trifluoromethyl)phenyl]ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(Chloromethyl)-5-(trifluoromethyl)phenyl]ethanone involves its interaction with specific molecular targets. The chloromethyl and trifluoromethyl groups play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various biological effects, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-Chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone
  • 3-Chloro-5-(trifluoromethyl)benzoyl chloride
  • 3-Chloro-5-(trifluoromethyl)benzoic acid

Uniqueness

1-[3-(Chloromethyl)-5-(trifluoromethyl)phenyl]ethanone is unique due to the presence of both chloromethyl and trifluoromethyl groups on the phenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various synthetic applications .

Properties

Molecular Formula

C10H8ClF3O

Molecular Weight

236.62 g/mol

IUPAC Name

1-[3-(chloromethyl)-5-(trifluoromethyl)phenyl]ethanone

InChI

InChI=1S/C10H8ClF3O/c1-6(15)8-2-7(5-11)3-9(4-8)10(12,13)14/h2-4H,5H2,1H3

InChI Key

YSROXJQJQHVIMI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)CCl)C(F)(F)F

Origin of Product

United States

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